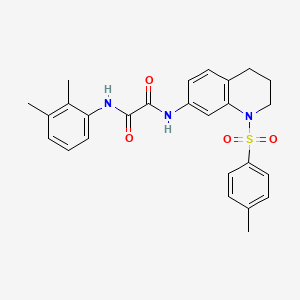

N1-(2,3-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Description

Properties

IUPAC Name |

N'-(2,3-dimethylphenyl)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O4S/c1-17-9-13-22(14-10-17)34(32,33)29-15-5-7-20-11-12-21(16-24(20)29)27-25(30)26(31)28-23-8-4-6-18(2)19(23)3/h4,6,8-14,16H,5,7,15H2,1-3H3,(H,27,30)(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUGKHVIYPXVQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C(=O)NC4=CC=CC(=C4C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2,3-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a synthetic compound with the molecular formula and a molecular weight of 477.6 g/mol. This compound belongs to a class of oxalamides that have garnered attention for their diverse biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure

The structure of N1-(2,3-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide features a complex arrangement that contributes to its biological activity. The key components include:

- Dimethylphenyl group : Enhances lipophilicity and potential receptor interactions.

- Tetrahydroquinoline moiety : Known for various biological activities including antitumor and neuroprotective effects.

- Tosyl group : Often used in medicinal chemistry as a leaving group that can facilitate further chemical transformations.

Biological Activity Overview

Research indicates that compounds similar to N1-(2,3-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide exhibit a range of biological activities:

- Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines.

- Neuroprotective Effects : The tetrahydroquinoline structure is associated with neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

- Antimicrobial Properties : Compounds in this class may exhibit activity against certain bacterial strains, indicating potential use as antimicrobial agents.

The precise mechanism of action for N1-(2,3-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is not fully elucidated. However, it is hypothesized to interact with specific biological targets such as:

- Enzymes : Inhibition of enzymes involved in cancer cell metabolism.

- Receptors : Modulation of neurotransmitter receptors which could underlie its neuroprotective effects.

Antitumor Activity

A study conducted on related oxalamide compounds demonstrated significant cytotoxicity against human cancer cell lines. The IC50 values indicated effective inhibition at low concentrations. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 5.6 |

| Compound B | MCF-7 | 8.9 |

| N1-(2,3-dimethylphenyl)-N2-(1-tosyl...) | A549 | 7.4 |

These findings suggest that the compound has comparable efficacy to established chemotherapeutics.

Neuroprotective Effects

In vitro studies have shown that the tetrahydroquinoline derivatives can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism appears linked to the modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses.

Antimicrobial Activity

Research has also indicated that derivatives of this compound exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 25 µg/mL |

These results highlight the potential for developing new antimicrobial agents based on this scaffold.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Oxalamide Derivatives

Key Observations:

- Aromatic Substituents: The target compound’s 2,3-dimethylphenyl group differs from methoxy (S336, No. 2225) or chlorobenzyl () analogs. Methyl groups may enhance lipophilicity compared to polar methoxy or halogenated substituents .

- THQ Modifications: The tosyl group in the target compound contrasts with thiophene sulfonyl () or ethyl-THQ () variants. Sulfonyl groups influence metabolic stability and receptor affinity .

Pharmacokinetic and Metabolic Profiles

Table 2: Pharmacokinetic and Metabolic Data

Key Findings:

Q & A

Q. What are the key synthetic routes for preparing N1-(2,3-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves three stages:

- Tetrahydroquinoline core formation : Achieved via the Pictet-Spengler reaction using 2,3-dimethylphenylamine and a carbonyl compound (e.g., aldehyde) under acidic catalysis (e.g., HCl or acetic acid) .

- Tosylation : The tetrahydroquinoline nitrogen is sulfonylated using p-toluenesulfonyl chloride (tosyl chloride) in a base (e.g., pyridine or triethylamine) to introduce the tosyl group .

- Oxalamide bridge formation : Coupling the 2,3-dimethylphenylamine with the tosylated tetrahydroquinoline derivative via oxalyl chloride activation in anhydrous dichloromethane or THF. Optimizing stoichiometry (1:1.2 molar ratio) and temperature (0–5°C) minimizes side reactions like over-acylation .

Yield improvements require strict anhydrous conditions and inert atmospheres (N₂/Ar).

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Confirm proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, tosyl methyl at δ 2.4 ppm) and carbon backbone.

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₃₀H₃₀N₄O₅S).

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, if single crystals are obtainable via slow evaporation in ethyl acetate/hexane .

Purity is assessed via HPLC (≥95% purity, C18 column, acetonitrile/water gradient).

Q. What preliminary biological assays are recommended to screen its activity?

- Methodological Answer : Prioritize:

- Kinase inhibition assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits.

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination over 48–72 hours.

- Solubility screening : Evaluate in PBS, DMSO, and simulated biological fluids to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric purity during tetrahydroquinoline synthesis?

- Methodological Answer :

- Chiral catalysts : Employ asymmetric Pictet-Spengler reactions using chiral Brønsted acids (e.g., BINOL-phosphoric acids) to induce enantioselectivity.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance stereochemical control vs. nonpolar solvents.

- Temperature gradients : Lower temperatures (−20°C) reduce racemization but prolong reaction times. Monitor via chiral HPLC (Chiralpak® columns) .

Q. How should researchers address contradictory bioactivity data across studies (e.g., varying IC₅₀ values)?

- Methodological Answer : Critical factors to reconcile discrepancies include:

- Compound purity : Verify via HPLC and elemental analysis; impurities ≥5% can skew results.

- Assay conditions : Standardize cell passage numbers, serum concentrations, and incubation times.

- Metabolic stability : Assess compound degradation in culture media (LC-MS/MS at 0, 24, 48 hours).

- Target specificity : Use siRNA knockdowns or CRISPR-edited cell lines to confirm on-target effects .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the tetrahydroquinoline and oxalamide moieties?

- Methodological Answer :

- Substituent variation : Replace the tosyl group with acyl (e.g., acetyl) or sulfonyl analogs to modulate lipophilicity.

- Scaffold hopping : Compare with analogs like N1-cyclopentyl derivatives (see PubChem CID 941945-39-7) to evaluate steric and electronic effects .

- Bioisosteric replacements : Substitute the 2,3-dimethylphenyl group with isosteres (e.g., naphthyl) to enhance π-π stacking with target proteins.

Use molecular docking (AutoDock Vina) to predict binding poses and prioritize synthetic targets.

Q. What computational approaches predict the compound’s pharmacokinetic (PK) and toxicity profiles?

- Methodological Answer :

- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (target <5), CYP450 inhibition, and BBB penetration.

- Toxicity profiling : Employ ProTox-II for hepatotoxicity and Ames mutagenicity predictions.

- MD simulations : Run 100-ns simulations (GROMACS) to assess stability in aqueous vs. membrane environments. Validate with in vitro hepatocyte assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.